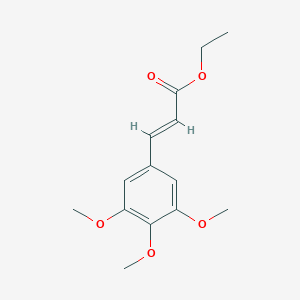

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

Vue d'ensemble

Description

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with the molecular formula C14H18O5. It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .

Analyse Biochimique

Biochemical Properties

It is known that the trimethoxyphenyl (TMP) group, which is part of the structure of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to interact with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the TMP group can bind to various biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through a reaction between 3,4,5-trimethoxybenzaldehyde and ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process can be scaled up by employing catalysts and optimizing temperature and pressure conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: 3-(3,4,5-trimethoxyphenyl)acrylic acid.

Reduction: Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Mécanisme D'action

The biological activity of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is attributed to its interaction with specific molecular targets. It has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission, which contributes to its anticonvulsant and sedative effects . The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity .

Comparaison Avec Des Composés Similaires

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be compared with other cinnamic acid derivatives:

3,4,5-Trimethoxycinnamic acid: Similar structure but lacks the ethyl ester group.

Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar but with only two methoxy groups.

Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate: Similar but with a saturated propanoate chain instead of an acrylate.

The unique combination of the ethyl ester and the three methoxy groups at specific positions on the phenyl ring gives this compound distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions. This unique structure contributes to its pharmacological properties.

1. Anticonvulsant and Sedative Properties

Research indicates that this compound exhibits anticonvulsant and sedative effects. The compound interacts with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission. This mechanism underlies its potential use in treating neurological disorders.

2. Anticancer Activity

The trimethoxyphenyl (TMP) group in this compound has been associated with notable anticancer effects. Studies show that it inhibits various targets involved in cancer progression, including:

- Tubulin

- Heat shock protein 90 (Hsp90)

- Thioredoxin reductase (TrxR)

- Histone demethylase LSD1

- Anaplastic lymphoma kinase (ALK2)

These interactions suggest that this compound may serve as a lead compound for developing anticancer agents .

3. Cholinesterase Inhibition

This compound has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. The compound's IC50 values for AChE and BChE inhibition were found to be 46.18 µM and 32.46 µM respectively, indicating its potential as a therapeutic agent for cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in cancer cell proliferation and neurotransmission.

- Gene Expression Modulation : It influences the expression levels of genes related to apoptosis and cell cycle regulation.

For instance, studies have shown that it can increase the expression of pro-apoptotic genes such as p53 and Bax while decreasing anti-apoptotic genes like Bcl-2 in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 3,4,5-Trimethoxycinnamic acid | Lacks ethyl ester | Antioxidant |

| Ethyl 3-(3,4-dimethoxyphenyl)acrylate | Two methoxy groups | Lower anticancer activity |

| Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | Saturated propanoate chain | Reduced bioactivity |

The presence of three methoxy groups at specific positions enhances the biological activities of this compound compared to its analogs .

Study on Anticancer Properties

A study conducted on MCF-7 breast cancer cells revealed that this compound exhibits significant cytotoxicity with an IC50 value of approximately 2.57 µM. The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of key apoptotic markers .

Cholinesterase Inhibition Study

In vitro studies demonstrated that this compound effectively inhibited cholinesterases without significant cytotoxicity at concentrations up to 60 µM. This suggests its safety profile while maintaining efficacy as a cognitive enhancer .

Propriétés

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFPTWWCXRADLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304528 | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-29-1 | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimelanogenic activity of Ethyl 3,4,5-trimethoxycinnamate?

A1: The study investigated four trimethoxybenzene derivatives, including Ethyl 3,4,5-trimethoxycinnamate, for their potential to inhibit melanin production. While the specific mechanism of action for Ethyl 3,4,5-trimethoxycinnamate was not elucidated in this study, the research demonstrated that this compound exhibits antimelanogenic effects. [] Further research is needed to understand the precise molecular targets and downstream effects of Ethyl 3,4,5-trimethoxycinnamate in the melanin synthesis pathway.

Q2: Are there any insights into the Structure-Activity Relationship (SAR) of Ethyl 3,4,5-trimethoxycinnamate and its antimelanogenic activity?

A2: While the study doesn't directly delve into specific SAR details for Ethyl 3,4,5-trimethoxycinnamate, it investigates a series of related trimethoxybenzene derivatives. This approach allows for some preliminary observations on how structural variations within this chemical class might influence antimelanogenic activity. Comparing the activity of Ethyl 3,4,5-trimethoxycinnamate with the other derivatives examined in the study could provide initial insights into the structural features important for its antimelanogenic effects. [] Further research focused on modifying the Ethyl 3,4,5-trimethoxycinnamate structure and evaluating the impact on antimelanogenic activity would be needed to establish a comprehensive SAR profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.